molecular formula C13H7BrF2N2 B13661626 8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine

Katalognummer: B13661626
Molekulargewicht: 309.11 g/mol
InChI-Schlüssel: MTMVODVVAIXKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 8th position and two fluorine atoms at the 2nd and 6th positions of the phenyl ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position.

    8-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of a bromine atom at the 8th position.

    8-Bromo-2-phenylimidazo[1,2-a]pyridine: Lacks the fluorine atoms on the phenyl ring.

Uniqueness

8-Bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for various applications .

Eigenschaften

Molekularformel

C13H7BrF2N2

Molekulargewicht

309.11 g/mol

IUPAC-Name

8-bromo-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7BrF2N2/c14-8-3-2-6-18-7-11(17-13(8)18)12-9(15)4-1-5-10(12)16/h1-7H

InChI-Schlüssel

MTMVODVVAIXKGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)C2=CN3C=CC=C(C3=N2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.